molecular formula C15H21NO2 B6641620 N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide

Cat. No. B6641620
M. Wt: 247.33 g/mol
InChI Key: NYAFMMCEIRRGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide, also known as HMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMCB belongs to the class of benzamides and is synthesized through a multi-step process. In

Mechanism of Action

The exact mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neuronal cells, this compound protects against oxidative stress and improves cognitive function. In tissues affected by inflammation, this compound reduces inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various fields of research. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide. One area of interest is the development of this compound derivatives with improved water solubility and lower toxicity. Another area of interest is the exploration of the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with cyclohexanol to form 4-methylcyclohexylbenzoyl chloride. This intermediate is then reacted with sodium borohydride to form 4-methylcyclohexylbenzamide. Finally, the hydroxymethyl group is introduced through the reaction of 4-methylcyclohexylbenzamide with formaldehyde and hydrogen chloride to obtain this compound.

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide has been extensively studied for its potential therapeutic properties in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models. In anti-inflammatory activity, this compound has been shown to reduce inflammation and oxidative stress in various tissues.

properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-2-6-13(7-3-11)15(18)16-14-8-4-12(10-17)5-9-14/h2-3,6-7,12,14,17H,4-5,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAFMMCEIRRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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